molecular formula C6H7NO2 B099913 1H-pyrrol-1-ylacetic acid CAS No. 19167-98-7

1H-pyrrol-1-ylacetic acid

Cat. No. B099913
CAS RN: 19167-98-7
M. Wt: 125.13 g/mol
InChI Key: CHRZYRWWZQCZBV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various derivatives of 1H-pyrrol-1-ylacetic acid has been explored through different methodologies. For instance, the synthesis of 2-[(5-Amino-1H-pyrrol-2-yl)sulfanyl]acetic acid esters was achieved using a one-pot reaction involving lithiated propargylamines, isothiocyanates, and alkyl 2-bromoacetates, yielding up to 77% . Another approach involved a Hantzsch synthesis to produce [13C4,15N]1H-pyrrole-2,3,5-tricarboxylic acid, a biomarker for melatonin metabolism, with an overall yield of 12% . Additionally, a novel one-pot synthesis of 3-[(4,5-dihydro-1H-pyrrol-3-yl)carbonyl]-2H-chromen-2-ones was reported, which is a four-component reaction yielding high yields .

Molecular Structure Analysis

The molecular structure of 1H-pyrrol-1-ylacetic acid derivatives has been investigated using various techniques. For example, the potential energy surface of 1-H-pyrrolo[3,2-b]pyridine-3-yl acetic acid was studied using ab initio Hartree-Fock calculations, revealing a kinetically stable conformer with a strong intramolecular hydrogen bond . The crystal structure of 1-H-Pyrrole-2-carboxylic acid [2-(naphthalen-1-ylamino)-ethyl]-amide was determined by X-ray diffraction, showing that two molecules form a dimer through N–H…O hydrogen bonds .

Chemical Reactions Analysis

Chemical reactions involving 1H-pyrrol-1-ylacetic acid derivatives have been explored, such as the Brønsted acid-catalyzed [6 + 2]-cycloaddition of 2-vinylindoles with in situ generated 2-methide-2H-pyrroles, leading to the synthesis of 2,3-dihydro-1H-pyrrolizines with excellent enantioselectivity . The Knoevenagel condensation was used to prepare 1H-pyrrol-2-ylmethylenes, indicating electronic delocalization between the pyrrole and acid-derived alkene units .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrol-1-ylacetic acid derivatives have been characterized through various spectroscopic methods and electrochemistry. The synthesized 1H-pyrrol-2-ylmethylenes displayed intense π→π* transitions in the UV–visible region, with electronic excitations responsible for the absorption . The stability and conductivity of poly(pyrrole)s derived from (1H-pyrrol-3-yl)acetic acid esters were evaluated, showing potential ionoselective or enantioselective properties .

Scientific Research Applications

Novel Routes to Pyrroles and Furan Synthesis

  • A study by Friedrich, Wächtler, and Meijere (2002) explored a novel synthesis method for 1,2,4-trisubstituted pyrroles using 2-(acylmethylene)propanediol diacetates. This method also led to the creation of substituted methyl pyrrol-1-ylacetates, showcasing the versatility of 1H-pyrrol-1-ylacetic acid derivatives in organic synthesis (Friedrich, Wächtler, & Meijere, 2002).

Synthesis of Complex Alkaloids and Indoloisoquinolines

  • The synthesis of complex alkaloids using 1H-pyrrol-1-ylacetic acid derivatives was demonstrated by Lötter et al. (2007). They successfully synthesized indolo[2,1-a]isoquinoline and pyrrolo[2,1-a]isoquinoline nuclei, highlighting the compound's application in crafting intricate molecular structures (Lötter et al., 2007).

Application in Organic Conductors

  • A study by Ho-Hoang et al. (1996) focused on the synthesis and characterization of poly(pyrrole)s derived from (1H-pyrrol-3-yl)acetic acid esters. These materials exhibited ionoselective or enantioselective properties, making them potentially useful in electronic applications (Ho-Hoang et al., 1996).

Corrosion Inhibition

  • Zarrouk et al. (2015) synthesized new 1H-pyrrole-2,5-dione derivatives and investigated their effectiveness as corrosion inhibitors for carbon steel. Their study demonstrates the potential of 1H-pyrrol-1-ylacetic acid derivatives in industrial applications to protect metals from corrosion (Zarrouk et al., 2015).

Anion Receptors and Sensors

  • Anzenbacher et al. (2000) utilized 1H-pyrrol-1-ylacetic acid derivatives to create neutral anion receptors with enhanced affinity for anions like fluoride and chloride. This study suggests potential applications in environmental monitoring and chemical sensing (Anzenbacher et al., 2000).

Electrochemical and Spectroscopic Properties

  • Mert, Demir, and Cihaner (2013) synthesized an etheric member of N-linked polybispyrroles based on 1H-pyrrol-1-ylacetic acid. Their study focused on the electrochemical and spectroscopic properties of these compounds, indicating potential applications in electronic and sensing technologies (Mert, Demir, & Cihaner, 2013).

Antimicrobial Agents

  • Hublikar et al. (2019) synthesized novel pyrrole derivatives using (E)-methyl 1H-pyrrole-3-carboxylate and evaluated their antimicrobial activities. This study highlights the potential of 1H-pyrrol-1-ylacetic acid derivatives in developing new antimicrobial agents (Hublikar et al., 2019).

Safety And Hazards

For safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for 1H-pyrrol-1-ylacetic acid .

Relevant Papers One relevant paper is “A New Pyrrole Alkaloid from Leccinum Extremiorientale” which discusses the isolation of a new pyrrole alkaloid 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid from the fruiting bodies of Leccinum extremiorientale .

properties

IUPAC Name

2-pyrrol-1-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2/c8-6(9)5-7-3-1-2-4-7/h1-4H,5H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRZYRWWZQCZBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50287288
Record name 1h-pyrrole-1-acetic acid
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h-Pyrrole-1-acetic acid

CAS RN

19167-98-7
Record name 19167-98-7
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Record name 1h-pyrrole-1-acetic acid
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Record name 1H-Pyrrol-1-ylacetic acid
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Record name 1H-Pyrrole-1-acetic acid
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Synthesis routes and methods I

Procedure details

To a 1 liter flask fitted with a condenser, a magnetic stirrer and a nitrogen inlet tube is added acetic acid (glacial, 300 ml) and sodium acetate (32.8g; 0.4 mole). The system is purged with nitrogen and a positive nitrogen pressure is maintained. Then glycine (15.0g; 0.2 mole) is added and the solution is heated to reflux. To the refluxing, clear solution is added 2,5-dimethoxytetrahydrofuran (29 ml, 0.2 mole) over a period of 2 - 3 minutes; refluxing is continued an additional 2 minutes. The reaction mixture is cooled in an ice bath and most of the acetic acid is removed under vacuum. The residue is taken up in water and extracted with four portions of ether. The ether extracts are washed with water, dried over anhydrous magnesium sulfate, filtered and the ether is evaporated to yield a slurry. The slurry is taken up into toluene, filtered through celite and crystallized by cooling to give 8.41g. (33.6%) of the title compound. M.P. 88°-90° C.
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
32.8 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two
Quantity
29 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
33.6%

Synthesis routes and methods II

Procedure details

To a mixture of potassium hydroxide (16.7 g) and dry DMSO (150 mL), pyrrole (5 g) was added dropwise at 20-25° C., with stirring under nitrogen atmosphere. Stirring was continued for 1 hr at 20-25° C. Ethyl bromoacetate (24.5 g) was added dropwise at 20-25° C. and stirring was continued for 2 hr. In the reaction mixture (150 mL) DM water was added and pH was made acidic (pH=3) with 20% HCl (50 mL). The reaction mixture was extracted with diethyl ether (2×100 mL). The combined organic extract was washed with DM water (100 mL), saturated brine (100 mL) and dried over Na2SO4. The solvent was evaporated to obtain pyrrol-1-yl-acetic acid.
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a mixture of potassium hydroxide (16.7 g) and dry DMSO (150 mL), pyrrole (5 g) was added dropwise at 20-25° C., with stirring under nitrogen atmosphere. Stirring was continued for 1 hr at 20-25° C. Ethyl bromoacetate (24.5 g) was added dropwise at 20-25° C. and stirring was continued for 2 hr. In the reaction mixture (150 mL) DM water was added and pH was made acidic (pH=3) with 20% HCI (50 mL). The reaction mixture was extracted with diethyl ether (2×100 mL). The combined organic extract was washed with DM water (100 mL), saturated brine (100 mL) and dried over Na2SO4. The solvent was evaporated to obtain pyrrol-1-yl-acetic acid.
Quantity
16.7 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
24.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
150 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LR Pagadala, LD Mukkara, S Singireddi… - European Journal of …, 2014 - Elsevier
… In summary, we have developed a simple method for the synthesis of 2,3,4-tetraubstituted-1H-pyrrol-1-ylacetic acid derivatives by means of Paal–Knorr approach. The condensation of 1…
Number of citations: 22 www.sciencedirect.com
WP Unsworth, G Coulthard, C Kitsiou… - The Journal of organic …, 2014 - ACS Publications
… aqueous phase was acidified with concentrated HCl and extracted with CH 2 Cl 2 (3 × 20 mL) before being dried (MgSO 4 ), filtered, and concentrated to give 1H-pyrrol-1-ylacetic acid (…
Number of citations: 70 pubs.acs.org

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